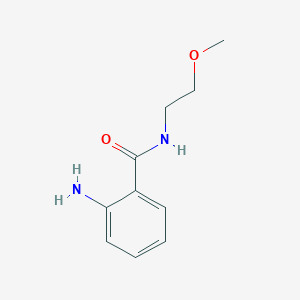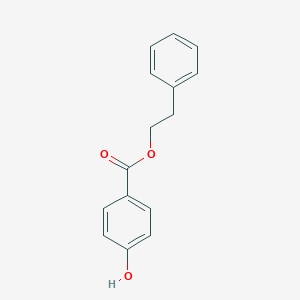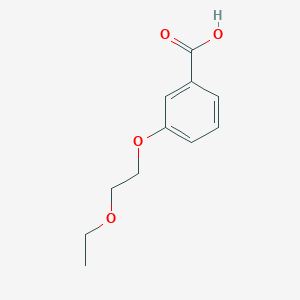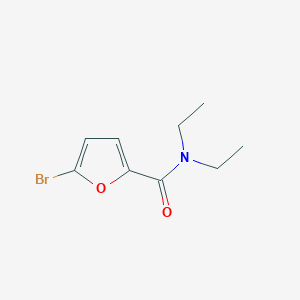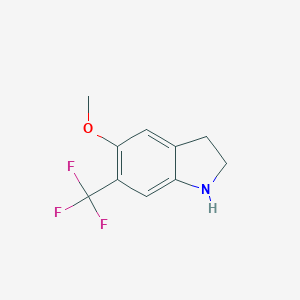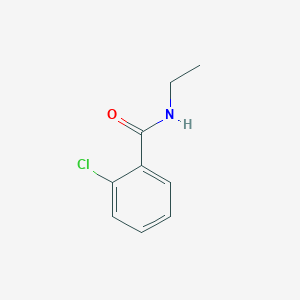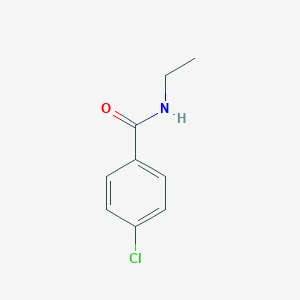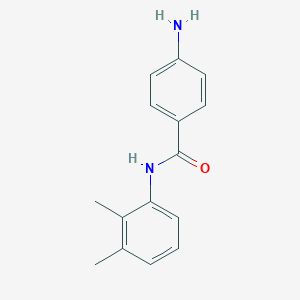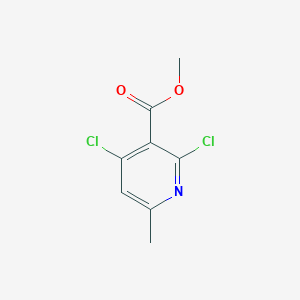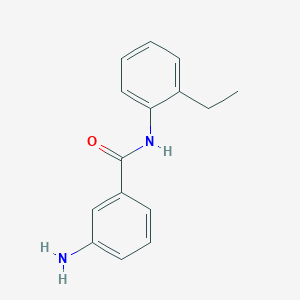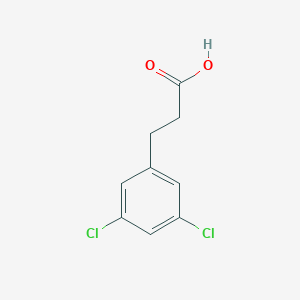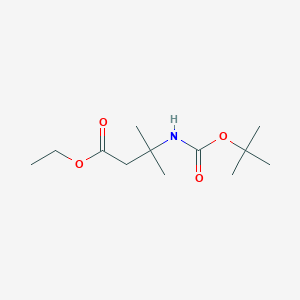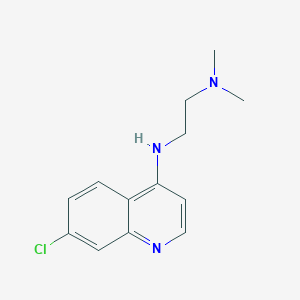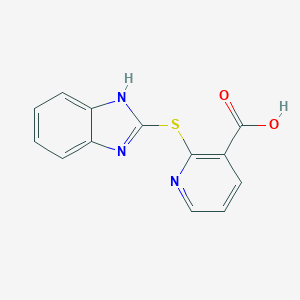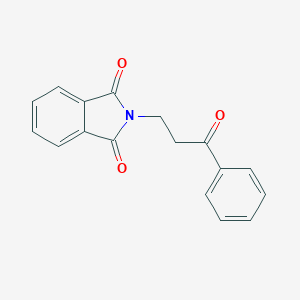
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a member of the benzamide class of histone deacetylase (HDAC) inhibitors, which have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mechanism Of Action
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation is an important epigenetic modification that regulates gene expression, and HDAC inhibitors like 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione can alter the expression of many genes involved in cancer cell growth and survival.
Biochemical And Physiological Effects
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer effects, it has been shown to have anti-inflammatory and neuroprotective effects. It has also been shown to inhibit the growth of certain viruses, including HIV and herpes simplex virus.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the role of HDAC enzymes in various biological processes. However, one limitation is that it can be toxic to cells at high concentrations, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione and other HDAC inhibitors. One area of interest is the development of more selective HDAC inhibitors that target specific HDAC enzymes, which could reduce the toxicity associated with non-selective inhibitors like 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione. Another area of interest is the use of HDAC inhibitors in combination with other treatments like immunotherapy, which could enhance the anti-cancer effects of both treatments. Finally, there is interest in exploring the potential neuroprotective effects of HDAC inhibitors in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Synthesis Methods
The synthesis of 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-phenylpropionic acid with phthalic anhydride in the presence of concentrated sulfuric acid. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzamide to form 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione. The final product is purified by recrystallization from ethanol.
Scientific Research Applications
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. HDAC inhibitors like 2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione have been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that tumors need to grow), and sensitize cancer cells to other treatments like chemotherapy and radiation therapy.
properties
CAS RN |
3617-18-3 |
|---|---|
Product Name |
2-(3-oxo-3-phenylpropyl)-1H-isoindole-1,3(2H)-dione |
Molecular Formula |
C17H13NO3 |
Molecular Weight |
279.29 g/mol |
IUPAC Name |
2-(3-oxo-3-phenylpropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO3/c19-15(12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2 |
InChI Key |
VZDIOEKWWZRNQN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCN2C(=O)C3=CC=CC=C3C2=O |
Other CAS RN |
3617-18-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



